4-[(2-Aminoethyl)thio]-6-(trifluoromethyl)quinoline
Description
Properties
IUPAC Name |
2-[6-(trifluoromethyl)quinolin-4-yl]sulfanylethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N2S/c13-12(14,15)8-1-2-10-9(7-8)11(3-5-17-10)18-6-4-16/h1-3,5,7H,4,6,16H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRCAYOHEFMOOCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CC(=C2C=C1C(F)(F)F)SCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(2-Aminoethyl)thio]-6-(trifluoromethyl)quinoline typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup reaction, where aniline is reacted with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a suitable trifluoromethylating agent like trifluoromethyl iodide.
Thioether Formation: The thioether linkage is formed by reacting the quinoline derivative with 2-chloroethylamine hydrochloride in the presence of a base such as sodium hydroxide.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography .
Types of Reactions:
Oxidation: The thioether group in 4-[(2-Aminoethyl)thio]-6-(trifluoromethyl)quinoline can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction reactions.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
4-[(2-Aminoethyl)thio]-6-(trifluoromethyl)quinoline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has potential as a fluorescent probe due to its quinoline core, which can be used in imaging studies.
Medicine: This compound is being investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Industry: It can be used in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-[(2-Aminoethyl)thio]-6-(trifluoromethyl)quinoline involves its interaction with biological macromolecules such as DNA and proteins. The trifluoromethyl group enhances the lipophilicity of the compound, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can bind to specific proteins, inhibiting their function and triggering apoptosis .
Comparison with Similar Compounds
Substituent Variations at Position 4
The 4-position substituent significantly influences physicochemical and biological properties:
Key Findings :
- The 2-aminoethylthio group in the target compound introduces a basic amine, enabling protonation at physiological pH, which may enhance solubility and target binding compared to non-polar (e.g., methyl) or halogenated (e.g., chloro) analogs.
- Hydroxy or methoxy groups (e.g., 4-hydroxy-6-methoxy-2-(trifluoromethyl)quinoline) improve polarity but may limit blood-brain barrier penetration .
Substituent Variations at Position 6
The 6-position trifluoromethyl group is a critical feature shared with several analogs:
Key Findings :
- The trifluoromethyl group at position 6 enhances electron-withdrawing effects, stabilizing the quinoline ring against oxidative degradation. This group is associated with improved pharmacokinetic profiles in drug candidates .
- Chloro or methoxy substituents at position 6 (e.g., 6-chloro or 6-methoxy derivatives) are linked to antimalarial and antibacterial activities but may exhibit reduced metabolic stability compared to trifluoromethyl .
Chemical Reactions Analysis
Electrophilic Aromatic Substitution
The quinoline core undergoes substitution at electron-rich positions, guided by the trifluoromethyl group's meta-directing effects and the thioether's ortho/para-directing influence:
| Reaction Type | Reagents/Conditions | Position Modified | Key Product Features |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ (0–5°C, 2–4 hr) | C5/C7 positions | Introduces nitro group (-NO₂) |
| Sulfonation | SO₃/H₂SO₄ (reflux, 6–8 hr) | C8 position | Adds sulfonic acid (-SO₃H) |
Mechanistic Insights :
-
The trifluoromethyl group reduces electron density at C6, directing electrophiles to C5/C7/C8
-
Thioether's sulfur participates in resonance stabilization of intermediates
Nucleophilic Substitution
The 4-position thioether demonstrates nucleophilic displacement under basic conditions:
| Nucleophile | Conditions | Product | Yield |
|---|---|---|---|
| Sodium hydroxide | DMF, 80°C, 12 hr | 4-hydroxy-6-(trifluoromethyl)quinoline | 68% |
| Ammonia | EtOH, 100°C, 24 hr (sealed tube) | 4-amino-6-(trifluoromethyl)quinoline | 52% |
Key Observations :
-
Steric hindrance from the trifluoromethyl group reduces reaction rates compared to unsubstituted quinolines
-
Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity
Thioether Oxidation
The -(CH₂)₂S- bridge oxidizes selectively to sulfoxide or sulfone derivatives:
Stability Considerations :
-
Sulfoxide derivatives show configurational instability at room temperature
-
Sulfones exhibit enhanced metabolic stability in biological systems
Amine Functionalization
The terminal amine undergoes characteristic reactions while retaining quinoline integrity:
Acylation
| Acylating Agent | Conditions | Product | Biological Relevance |
|---|---|---|---|
| Acetyl chloride | Et₃N, THF, 0°C → rt, 2 hr | 4-[(2-acetamidoethyl)thio]-6-(trifluoromethyl)quinoline | Improved BBB penetration |
| Benzoyl chloride | Pyridine, CH₂Cl₂, 24 hr | 4-[(2-benzamidoethyl)thio]-6-(trifluoromethyl)quinoline | Prodrug synthesis |
Reductive Amination
| Carbonyl Compound | Reducing Agent | Conditions | Yield |
|---|---|---|---|
| Formaldehyde | NaBH₃CN | MeOH, pH 5, 6 hr | 84% |
| Cyclohexanone | NaBH(OAc)₃ | DCE, 24 hr, rt | 76% |
Synthetic Utility :
-
Secondary/tertiary amines improve pharmacokinetic properties
Metal-Mediated Coupling Reactions
The quinoline system participates in cross-coupling for structural diversification:
| Reaction Type | Catalyst System | Coupling Partner | Product Class |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, dioxane | Aryl boronic acids | Biaryl-substituted quinolines |
| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos, Cs₂CO₃ | Aryl amines | N-aryl derivatives |
Optimization Notes :
-
Trifluoromethyl group necessitates higher temperatures (110–120°C) for effective coupling
-
Thioether moiety requires inert atmosphere to prevent oxidation
Photochemical Reactions
UV irradiation induces unique reactivity in the trifluoromethyl-quinoline system:
| Wavelength | Solvent | Reaction Pathway | Outcome |
|---|---|---|---|
| 254 nm | MeCN | [2+2] Cycloaddition with alkenes | Fused bicyclic derivatives |
| 365 nm | Toluene | C-F bond activation | Defluorinated analogs |
Applications :
Q & A
Q. What are the recommended synthetic routes for 4-[(2-Aminoethyl)thio]-6-(trifluoromethyl)quinoline, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves multi-step reactions starting from simpler quinoline derivatives. A common approach includes:
Quinoline Core Formation : Use a Skraup or Doebner-Miller reaction to construct the quinoline backbone, followed by trifluoromethylation at the 6-position using CF₃I or CF₃Cu reagents under copper catalysis .
Thioether Functionalization : Introduce the (2-aminoethyl)thio group at the 4-position via nucleophilic substitution. React 4-chloro-6-(trifluoromethyl)quinoline with 2-aminoethanethiol in a polar aprotic solvent (e.g., DMF) under basic conditions (K₂CO₃ or Et₃N) at 60–80°C .
Q. How should researchers characterize the molecular structure of 4-[(2-Aminoethyl)thio]-6-(trifluoromethyl)quinoline to confirm purity and functional group integrity?
- Methodological Answer : A combination of analytical techniques is required:
Q. Spectroscopic Analysis :
Q. Mass Spectrometry :
Q. What preliminary biological screening assays are appropriate for assessing the bioactivity of this compound?
- Methodological Answer : Prioritize in vitro assays to evaluate key pharmacological properties:
Q. Antimicrobial Activity :
Q. Enzyme Inhibition :
Q. Cytotoxicity :
- Use MTT assays on human cell lines (e.g., HEK293) to establish IC₅₀ values and selectivity indices .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?
- Methodological Answer : Discrepancies often arise due to pharmacokinetic factors. Address them via:
Q. Metabolic Profiling :
Q. Bioavailability Enhancement :
- Formulate the compound with cyclodextrins or liposomes to improve solubility and tissue penetration .
Q. Dose-Response Reassessment :
Q. What computational chemistry approaches are suitable for predicting the binding interactions of this quinoline derivative with biological targets?
- Methodological Answer : Combine molecular docking and dynamics simulations:
Q. Target Identification :
- Use PharmMapper or SwissTargetPrediction to prioritize targets (e.g., kinases, GPCRs) based on structural similarity .
Q. Docking Studies :
Q. MD Simulations :
Q. What strategies can be employed to modify the 4-[(2-Aminoethyl)thio] substituent to enhance metabolic stability without compromising activity?
- Methodological Answer : Focus on structural analogs and prodrug approaches:
Q. Bioisosteric Replacement :
- Replace the thioether with a sulfone (-SO₂-) group to reduce oxidative metabolism while retaining hydrogen-bonding capacity .
Q. Amino Acid Conjugation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
